2-Hydroxy-2-(1-methyl-3-pyrazolyl)acetic Acid
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Overview
Description
2-hydroxy-2-(1-methyl-1H-pyrazol-3-yl)acetic acid is an organic compound that features a pyrazole ring substituted with a hydroxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-2-(1-methyl-1H-pyrazol-3-yl)acetic acid typically involves the reaction of 1-methyl-1H-pyrazole with glyoxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 1-methyl-1H-pyrazole and glyoxylic acid.
Reaction Conditions: The reaction is typically conducted in an aqueous medium at a temperature range of 50-70°C.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 2-hydroxy-2-(1-methyl-1H-pyrazol-3-yl)acetic acid may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-2-(1-methyl-1H-pyrazol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
Oxidation: Formation of 2-oxo-2-(1-methyl-1H-pyrazol-3-yl)acetic acid.
Reduction: Formation of 2-hydroxy-2-(1-methyl-1H-pyrazol-3-yl)ethanol.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
2-hydroxy-2-(1-methyl-1H-pyrazol-3-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-hydroxy-2-(1-methyl-1H-pyrazol-3-yl)acetic acid involves its interaction with specific molecular targets. The hydroxyacetic acid moiety can form hydrogen bonds with biological macromolecules, while the pyrazole ring can interact with enzyme active sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group at the 5-position.
2-hydroxy-2-(1H-pyrazol-3-yl)acetic acid: Lacks the methyl group on the pyrazole ring.
1-methyl-1H-pyrazol-3-yl)acetic acid: Lacks the hydroxy group.
Uniqueness
2-hydroxy-2-(1-methyl-1H-pyrazol-3-yl)acetic acid is unique due to the presence of both a hydroxyacetic acid moiety and a methyl-substituted pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H8N2O3 |
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Molecular Weight |
156.14 g/mol |
IUPAC Name |
2-hydroxy-2-(1-methylpyrazol-3-yl)acetic acid |
InChI |
InChI=1S/C6H8N2O3/c1-8-3-2-4(7-8)5(9)6(10)11/h2-3,5,9H,1H3,(H,10,11) |
InChI Key |
GZZZZWHISKBZKG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C(C(=O)O)O |
Origin of Product |
United States |
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